molecular formula C7H8N2S2 B078596 Methyl 2-pyridinyldithiocarbamate CAS No. 13037-46-2

Methyl 2-pyridinyldithiocarbamate

Cat. No.: B078596
CAS No.: 13037-46-2
M. Wt: 184.3 g/mol
InChI Key: NVNNBNRPKLNWDJ-UHFFFAOYSA-N
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Description

Methyl 2-pyridinyldithiocarbamate is an organic compound with the molecular formula C7H8N2S2. It is known for its unique chemical structure, which includes a pyridine ring and a dithiocarbamate group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-pyridinyldithiocarbamate can be synthesized through the reaction of pyridine-2-thiol with methyl isothiocyanate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the thiol group on the isothiocyanate, forming the dithiocarbamate linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-pyridinyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Thiols, amines.

    Substitution Products: Halogenated pyridines, nitropyridines.

Scientific Research Applications

Methyl 2-pyridinyldithiocarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized as a vulcanization accelerator in rubber production and as a flotation agent in mineral processing.

Mechanism of Action

The mechanism of action of methyl 2-pyridinyldithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to its antimicrobial and anticancer effects. The compound targets various molecular pathways, including those involved in oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-2-pyridinyldithiocarbamate
  • Sodium N-ethyl-N-phenyldithiocarbamate

Uniqueness

Methyl 2-pyridinyldithiocarbamate is unique due to its specific combination of a pyridine ring and a dithiocarbamate group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

methyl N-pyridin-2-ylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNNBNRPKLNWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418637
Record name Methyl 2-pyridinyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-46-2
Record name Methyl 2-pyridinyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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